molecular formula C13H16O3 B13556541 Tert-butyl 3-formyl-4-methylbenzoate

Tert-butyl 3-formyl-4-methylbenzoate

Cat. No.: B13556541
M. Wt: 220.26 g/mol
InChI Key: IDVUWRPVEJRDME-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-4-methylbenzoate is a chemical compound with the molecular formula C13H16O3 and is a derivative of benzoic acid . It is characterized by the presence of a tert-butyl ester group, which provides steric hindrance, and both 3-formyl and 4-methyl functional groups, making it a versatile building block in organic synthesis . This compound is suitable for use in various research industries, including pharmaceuticals, due to its potential applications as a valuable precursor in the development of new drugs . The presence of the formyl group is particularly valuable for further chemical transformations, such as condensation reactions, facilitating the creation of more complex molecular architectures . As a versatile intermediate in organic synthesis, this compound is used in various chemical reactions to produce a wide range of compounds . For safe handling, appropriate personal protective equipment including gloves and eyeshields should be worn . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

tert-butyl 3-formyl-4-methylbenzoate

InChI

InChI=1S/C13H16O3/c1-9-5-6-10(7-11(9)8-14)12(15)16-13(2,3)4/h5-8H,1-4H3

InChI Key

IDVUWRPVEJRDME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Esterification of 3-formyl-4-methylbenzoic acid derivatives

The core step in preparing tert-butyl 3-formyl-4-methylbenzoate is the esterification of the corresponding carboxylic acid with tert-butanol or a tert-butyl source. Esterification methods typically involve acid catalysis or use of activating agents.

  • Acid-catalyzed esterification with tert-butanol
    A convenient approach is the direct esterification of the carboxylic acid with tert-butanol under acidic conditions. For instance, sulfuric acid or p-toluenesulfonic acid can catalyze the reaction, often in a solvent or neat. A method described for related tert-butyl esters involves stirring the carboxylic acid with tert-butanol and an acid catalyst, sometimes in the presence of anhydrous magnesium sulfate to remove water and drive the equilibrium forward. Reaction times range from 12 to 18 hours at room temperature or mild heating (~25-70°C).

  • One-pot esterification using anhydrous magnesium sulfate and sulfuric acid
    This method involves suspending anhydrous magnesium sulfate in a solvent, adding concentrated sulfuric acid, then the carboxylic acid and tert-butanol. The reaction mixture is stirred for 18 hours at 25°C. The water formed is absorbed by magnesium sulfate, enhancing yield. The product is isolated by aqueous workup and purification.

Oxidation of precursor alcohols to aldehydes

The formyl group (aldehyde) at position 3 can be introduced by oxidation of the corresponding benzyl alcohol intermediate.

  • Oxidation with manganese(IV) oxide (MnO2)
    MnO2 is a mild oxidant frequently used to convert benzylic alcohols to aldehydes without overoxidation to acids. The reaction typically proceeds in chloroform or dichloromethane at room temperature over 15-16 hours. After filtration to remove MnO2, the solvent is evaporated to yield the aldehyde product in 80-87% yield.

  • Oxidation with pyridinium chlorochromate (PCC)
    PCC in dichloromethane with sodium acetate at 25°C for 1 hour can also oxidize benzyl alcohols to aldehydes efficiently, yielding about 70% of the aldehyde. The reaction mixture is worked up by filtration and washing to isolate the product.

Synthetic sequence overview

A typical synthetic route to this compound involves:

  • Starting from 3-hydroxy-4-methylbenzoic acid or related precursors.
  • Protection or esterification of the acid group with tert-butanol under acid catalysis.
  • Introduction of the formyl group by oxidation of a benzyl alcohol intermediate using MnO2 or PCC.
  • Purification by filtration, washing, and vacuum drying.
  • Data Table: Summary of Key Preparation Parameters
Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Esterification 3-formyl-4-methylbenzoic acid + tert-butanol + H2SO4 tert-butanol or solvent 25-70°C 12-18 h 75-85 Acid catalysis, MgSO4 may be used to absorb water
Oxidation (MnO2) Benzyl alcohol intermediate + MnO2 Chloroform or DCM Room temperature 15-16 h 80-87 Mild oxidation, no overoxidation
Oxidation (PCC) Benzyl alcohol + PCC + sodium acetate DCM 25°C 1 h ~70 Faster but uses chromium reagents
Workup & Purification Filtration, washing with sodium bicarbonate solution Vacuum drying at 30-60°C
  • Efficiency and Yield : Acid-catalyzed esterification with tert-butanol under mild heating provides good yields (75-85%) of tert-butyl esters. The use of anhydrous magnesium sulfate or azeotropic removal of water improves conversion by shifting equilibrium.

  • Oxidation Selectivity : MnO2 is preferred for selective oxidation of benzyl alcohols to aldehydes due to its mildness and high yield (80-87%). PCC offers a faster alternative but involves toxic chromium reagents and slightly lower yields (~70%).

  • Environmental and Safety Considerations : Methods avoiding toxic solvents like benzene and chromium reagents are favored. Using tert-butanol as both reagent and solvent reduces solvent waste. Vacuum drying and aqueous washes ensure product purity.

  • Scalability : The described methods are scalable to multigram or industrial scale, as demonstrated in patent literature for similar tert-butyl benzoate esters, with reaction times and catalyst loadings optimized for yield and purity.

  • Purification : Simple filtration and washing steps followed by vacuum drying at moderate temperatures (30-60°C) yield pure this compound suitable for further applications.

The preparation of this compound is effectively achieved by acid-catalyzed esterification of the corresponding carboxylic acid with tert-butanol, followed by oxidation of benzyl alcohol intermediates to aldehydes using manganese(IV) oxide or pyridinium chlorochromate. The process benefits from mild conditions, good yields, and environmentally considerate protocols. These methods are supported by literature precedent and patent disclosures, providing a robust framework for laboratory synthesis and potential industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-carboxy-4-methylbenzoic acid.

    Reduction: 3-hydroxymethyl-4-methylbenzoate.

    Substitution: 3-formyl-4-methyl-2-nitrobenzoate (nitration) or 3-formyl-4-methyl-2-bromobenzoate (bromination).

Scientific Research Applications

Tert-butyl 3-formyl-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4-methylbenzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is reduced to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Tert-butyl 3-fluoro-4-formylbenzoate (CAS 866625-12-9)
  • Molecular Formula : C₁₂H₁₃FO₃
  • Molecular Weight : 224.23 g/mol
  • Key Differences : Replaces the 4-methyl group with fluorine at the 3-position.
  • Fluorine’s small atomic radius minimizes steric hindrance compared to methyl, favoring reactions requiring planar transition states .
(b) Tert-butyl 4-formylbenzoate (CAS 157665-52-6)
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences : Formyl group at the 4-position instead of 3; lacks the 4-methyl substituent.
  • Implications :
    • Positional isomerism alters electronic distribution, affecting regioselectivity in subsequent reactions.
    • Reduced steric bulk compared to the 4-methyl analog may improve accessibility for nucleophilic attack .
(c) Tert-butyl 3-bromo-4-methylbenzoate (CAS 160952-57-8)
  • Molecular Formula : C₁₂H₁₅BrO₂
  • Molecular Weight : 271.15 g/mol
  • Key Differences : Bromine replaces the formyl group at the 3-position.
  • Implications :
    • Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
    • Higher molecular weight and halogen presence increase density and polarizability .
(d) Methyl 3-bromo-4-(tert-butyl)benzoate (CAS 14034-08-3)
  • Molecular Formula : C₁₂H₁₅BrO₂
  • Molecular Weight : 271.15 g/mol
  • Key Differences : Methyl ester replaces tert-butyl ester.
  • Implications :
    • Reduced steric hindrance from the smaller ester group may enhance reaction rates in ester hydrolysis or transesterification.
    • Lower stability under basic conditions compared to tert-butyl esters .

Physicochemical Properties and Stability

Property Tert-butyl 3-formyl-4-methylbenzoate Tert-butyl 3-fluoro-4-formylbenzoate Tert-butyl 4-formylbenzoate Tert-butyl 3-bromo-4-methylbenzoate
LogP (Predicted) ~2.5 (moderate lipophilicity) ~2.3 (lower due to fluorine) ~2.1 ~3.0 (higher due to bromine)
Stability Stable under basic conditions Sensitive to strong acids Similar to parent compound Stable but reactive in cross-couplings
Key Reactivity Formyl group for condensation Fluorine-directed substitutions Positional isomer reactivity Bromine for coupling reactions
  • Stability Notes: Tert-butyl esters are generally resistant to hydrolysis under basic conditions but cleaved by strong acids (e.g., HCl, H₂SO₄), releasing isobutylene gas . Formyl groups may oxidize to carboxylic acids under harsh conditions, requiring inert atmospheres for storage .

Q & A

Q. Table 1: Key Reaction Conditions for Formyl Group Functionalization

Reaction TypeReagents/ConditionsYield RangeReference
Schiff BaseAniline, EtOH, RT, 12h60–75%
ReductionNaBH₄, MeOH, 0°C→RT85–90%
Oxidation*KMnO₄, H₂SO₄, 60°C70–80%

*For synthesizing carboxylic acid derivatives.

Q. Table 2: Stability Profile Under Stress Conditions

ConditionDegradation Observed?Half-LifeReference
40°C/75% RH, 4w≤5% decomposition>6 months
0.1M HCl, 24hEster hydrolysis2h
UV Light (254 nm)Formyl oxidation48h

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